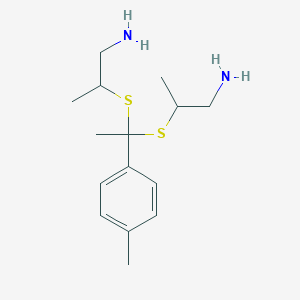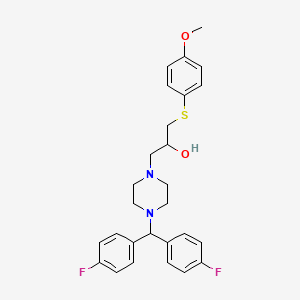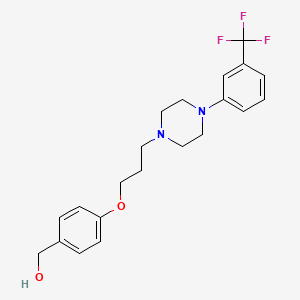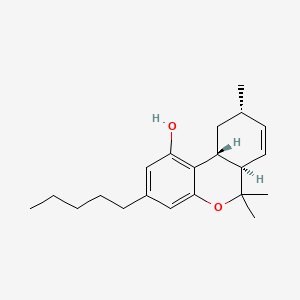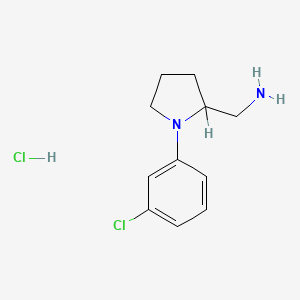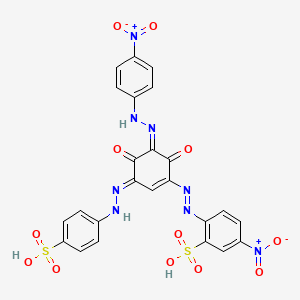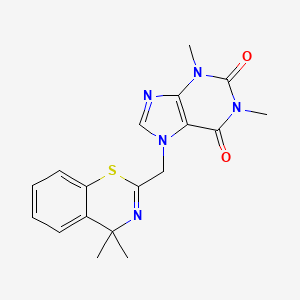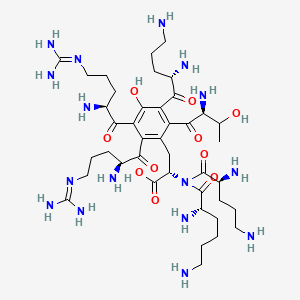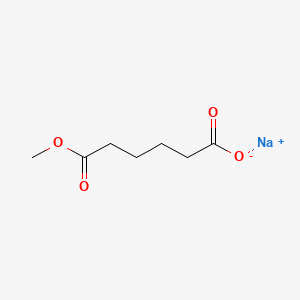
Sodium monomethyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium monomethyl adipate is a chemical compound with the molecular formula C7H11NaO4. It is the sodium salt of monomethyl adipate, which is a monoester of adipic acid. This compound is known for its role as a metabolite and plasticizer, and it has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium monomethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid: One common method involves the esterification of adipic acid with methanol in the presence of an acid catalyst.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of adipic acid esters using bioactive enzymes such as pork liver lipase.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous cation exchange resins. The process includes immersing the resin in acid and alkali solutions, followed by esterification of adipic acid with methanol in the presence of the pretreated resin. The product is then neutralized with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium monomethyl adipate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to adipic acid and methanol under acidic or basic conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and either an acid or base catalyst.
Oxidation and Reduction: Specific reagents depend on the desired transformation.
Major Products:
Esterification: Produces various esters.
Hydrolysis: Yields adipic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Sodium monomethyl adipate has a wide range of applications in scientific research:
Biology: It serves as a metabolite in biochemical studies.
Medicine: It is involved in the synthesis of potential antitumor agents.
Industry: It is used as a plasticizer in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of sodium monomethyl adipate involves its role as a metabolite and plasticizer. It interacts with various molecular targets and pathways, although specific details on its molecular targets are limited. Its effects are primarily due to its chemical structure, which allows it to participate in various biochemical and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Monomethyl Adipate: The parent compound, which is the monomethyl ester of adipic acid.
Dimethyl Adipate: Another ester of adipic acid, used in similar applications.
Adipic Acid: The dicarboxylic acid from which these esters are derived.
Uniqueness: Sodium monomethyl adipate is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
5877-45-2 |
|---|---|
Molekularformel |
C7H11NaO4 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
sodium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Na/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
XWMAGYLNUHTFKC-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




